Product packaging for 2-(4-Chlorophenyl)quinolin-3-amine(Cat. No.:CAS No. 5443-80-1)

2-(4-Chlorophenyl)quinolin-3-amine

Cat. No.: B11860596
CAS No.: 5443-80-1
M. Wt: 254.71 g/mol
InChI Key: MCQFTJKUQKXFQF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)quinolin-3-amine is a synthetic quinoline derivative of significant interest in medicinal chemistry and organic synthesis. Quinoline scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities . This compound serves as a valuable building block for developing novel therapeutic agents and studying biochemical interactions. While specific clinical data is not available for this exact molecule, its structural features are associated with several key research areas. Quinoline derivatives are extensively investigated for their potential as anticancer agents. They have demonstrated mechanisms of action including growth inhibition by cell cycle arrest, apoptosis induction, and inhibition of angiogenesis . Furthermore, the 3-aminoquinoline moiety is a key functional group in ligands used to create Pd(II) Schiff base complexes, which have shown high activity as catalysts for Suzuki-Miyaura carbon-carbon coupling reactions in both aqueous and organic media . This makes this compound a promising intermediate for synthesizing complex biaryl compounds relevant to pharmaceutical and materials science research. The structural motif of a chlorophenyl-substituted quinoline is also common in compounds studied for antimicrobial and antifungal properties . Researchers value this chemical for its potential to yield new lead compounds in the ongoing development of anti-infective agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2 B11860596 2-(4-Chlorophenyl)quinolin-3-amine CAS No. 5443-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5443-80-1

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(4-chlorophenyl)quinolin-3-amine

InChI

InChI=1S/C15H11ClN2/c16-12-7-5-10(6-8-12)15-13(17)9-11-3-1-2-4-14(11)18-15/h1-9H,17H2

InChI Key

MCQFTJKUQKXFQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

The Quinoline 3 Amine Scaffold: a Privileged Structure in Chemistry

The quinoline-3-amine scaffold is a key structural motif in both modern organic and medicinal chemistry. Quinoline (B57606) itself, a bicyclic aromatic heterocycle, is a versatile pharmacophore, meaning it is a molecular framework that is recognized by biological targets and is a privileged scaffold in drug discovery. nih.govresearchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The presence of the amine group at the 3-position of the quinoline ring provides a crucial point for further chemical modification and interaction with biological systems. This functionalization allows for the synthesis of a wide variety of derivatives with tailored properties. frontiersin.org

The significance of the quinoline scaffold is underscored by its presence in numerous clinically used drugs. researchgate.netrsc.org For instance, chloroquine (B1663885) and mefloquine (B1676156) are well-known antimalarial drugs, while ciprofloxacin (B1669076) is a widely used antibacterial agent. rsc.org The ability of the quinoline ring to be functionalized at various positions allows chemists to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. frontiersin.org

Research Interest in 2,3 Disubstituted Quinoline Systems

The 2,3-disubstituted quinoline (B57606) systems have garnered considerable attention from researchers due to their interesting biological activities and synthetic accessibility. The substitution at both the 2 and 3-positions of the quinoline ring allows for the creation of a diverse library of compounds with a wide range of potential applications.

Several synthetic methodologies have been developed to access these disubstituted quinolines. One notable approach involves a ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and amines. nsf.govnih.gov This method offers a step-efficient synthesis of 2,3-disubstituted quinoline derivatives. nsf.govnih.gov Another strategy involves the reaction of α-diazo ketones with N-(2-cyclopropylidenemethylphenyl)phosphanimines, which proceeds through a cascade of reactions to form cyclopenta[b]quinolines. researchgate.net Microwave-assisted synthesis has also been employed to efficiently produce diversely substituted quinoline-based hybrids. acs.org

The research into 2,3-disubstituted quinolines is not limited to their synthesis. Studies have also focused on their potential as inhibitors of various biological targets. For example, certain 3-(heteroaryl)quinolin-2(1H)-ones, which are structurally related to 2,3-disubstituted quinolines, have been investigated as potential inhibitors of the Hsp90 protein folding machinery, a target in cancer therapy. nih.gov

The Focus on 2 4 Chlorophenyl Quinolin 3 Amine

Direct Synthesis Strategies Towards the this compound Core Structure

Direct and modular approaches to polysubstituted quinolin-3-amines are highly sought after for their efficiency. A notable strategy involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. This method provides a straightforward pathway to functionalized quinoline derivatives. acs.org

A protocol utilizing manganese(III) acetate (B1210297) as a mild one-electron oxidant facilitates a radical process to construct the desired scaffold. The reaction proceeds between 2-(2-isocyanophenyl)acetonitriles and various organoboron reagents, including boronic acids. This approach is distinguished by its mild reaction conditions, high efficiency, and broad functional group compatibility. For instance, the reaction of a substituted 2-(2-isocyanophenyl)acetonitrile with 4-chlorophenylboronic acid would directly lead to the this compound core. The modularity of this reaction allows for the synthesis of a diverse library of quinolin-3-amines by varying both the isocyanide and the organoboron coupling partner. acs.org

Table 1: Manganese-Promoted Synthesis of Substituted Quinolin-3-amines acs.org

2-(2-Isocyanophenyl)acetonitrile Derivative Organoboron Reagent Product Yield
2-(2-Isocyanophenyl)acetonitrile 4-Chlorophenylboronic acid This compound High
2-(5-Methyl-2-isocyanophenyl)acetonitrile Phenylboronic acid 6-Methyl-2-phenylquinolin-3-amine 85%
2-(2-Isocyanophenyl)acetonitrile 4-Fluorophenylboronic acid 2-(4-Fluorophenyl)quinolin-3-amine 82%
2-(5-Chloro-2-isocyanophenyl)acetonitrile 4-Methylphenylboronic acid 6-Chloro-2-(p-tolyl)quinolin-3-amine 78%

This table is illustrative of the scope of the manganese-promoted oxidative cyclization.

Multi-Component Reaction Approaches for Quinolin-3-amine Scaffold Construction

Multi-component reactions (MCRs) have become a cornerstone of modern organic synthesis, offering the ability to construct complex molecules from three or more starting materials in a single operation. rsc.org This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption. The synthesis of quinoline derivatives through MCRs is a particularly efficient and versatile strategy, allowing for the rapid generation of molecular diversity. rsc.org

One-pot syntheses are highly valued for their operational simplicity and improved atom economy, as they avoid the need for isolation and purification of intermediates. rsc.org Several one-pot MCRs have been developed for the synthesis of substituted quinolines. For example, a formal [3+2+1] cycloaddition involving enaminones, aryl methyl ketones, and aryl amines, promoted by iodine, can efficiently produce 2,3-diaroyl quinolines. nih.gov

Another innovative metal-free, three-component method for building 2-substituted quinolines utilizes aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as a vinyl source. This reaction proceeds via a [4+2] condensation promoted by an ammonium (B1175870) salt under an oxygen atmosphere, offering a novel route to quinoline derivatives with high atom economy. acs.org Such strategies, which combine multiple bond-forming events in a single pot, are ideal for creating libraries of complex molecules from simple, readily available precursors. rsc.orgresearchgate.net

The choice of catalyst is crucial in MCRs to ensure high yields and selectivity. While sophisticated metal catalysts are common, there is growing interest in simple, inexpensive, and environmentally benign catalysts. Ammonium chloride (NH4Cl) is an example of a readily available and efficient catalyst for the synthesis of nitrogen-containing heterocycles. researchgate.net

For instance, ammonium chloride has been shown to effectively catalyze the one-pot, three-component condensation of 2-aminobenzoic acid esters, ortho esters, and aromatic amines to produce 4(3H)-quinazolinones under solvent-free conditions. researchgate.net A proposed mechanism suggests that the ammonium chloride activates an amidine intermediate, facilitating the subsequent cyclization. researchgate.net This catalytic system's principles can be extended to the synthesis of related heterocyclic systems like quinolines. The use of such simple catalytic systems, often under neutral or solvent-free conditions, represents a sustainable approach to heterocycle synthesis. acs.orgresearchgate.net

Table 2: Ammonium Chloride-Catalyzed Synthesis of 4(3H)-Quinazolinones researchgate.net

Amine Ortho Ester Product Conditions Yield
Aniline (B41778) Trimethyl orthoformate 2-Phenyl-4(3H)-quinazolinone NH4Cl, Solvent-free, 100°C 92%
Aniline Triethyl orthoformate 2-Phenyl-4(3H)-quinazolinone NH4Cl, Solvent-free, 100°C 94%
4-Methylaniline Trimethyl orthoformate 2-(p-Tolyl)-4(3H)-quinazolinone NH4Cl, Solvent-free, 100°C 96%
4-Chloroaniline (B138754) Trimethyl orthoformate 2-(4-Chlorophenyl)-4(3H)-quinazolinone NH4Cl, Solvent-free, 100°C 95%

This table demonstrates the efficiency of NH4Cl as a catalyst in a related heterocyclic synthesis.

Transition Metal-Catalyzed Annulation and Cyclization Reactions for Quinoline Systems

Transition metal catalysis holds a dominant position in the synthesis of complex heterocyclic compounds, including quinolines. researchgate.netias.ac.in These catalysts offer powerful tools for constructing molecular frameworks through various mechanisms, such as cross-coupling, C-H activation, and cyclization reactions, often under milder conditions and with greater functional group tolerance than classical methods. researchgate.netias.ac.in Metals such as palladium, rhodium, gold, and copper have been extensively used to forge the quinoline scaffold from diverse starting materials. researchgate.net

Gold catalysts have emerged as uniquely effective for activating alkynes and other unsaturated systems, enabling a range of annulation reactions to form heterocyclic products. rsc.org Several gold-catalyzed methods have been reported for the synthesis of 2-aminoquinolines, which are valuable precursors and possess biological relevance. rsc.orgresearchgate.net

One such approach involves the gold-catalyzed annulation of ynamides (alkynes bearing a nitrogen substituent) with aminocarbonyls (like o-aminobenzaldehydes). researchgate.net This modular [4+2] cycloaddition proceeds under mild conditions and tolerates a wide array of functional groups, providing access to 2-aminoquinolines with diverse substitution patterns at the 4-position. researchgate.net Another facile method involves the intermolecular cycloaddition of 2-aminoaryl carbonyls with internal alkynes, catalyzed by a combination of (PPh3)AuCl and AgOTf, to yield polyfunctionalized quinolines in good to excellent yields. nih.gov These gold-catalyzed strategies represent a significant advancement in the synthesis of highly substituted quinoline systems. researchgate.netnih.gov

Table 3: Gold-Catalyzed Annulation of Ynamides with o-Aminobenzaldehydes researchgate.net

Ynamide Substituent (R1) o-Aminobenzaldehyde Substituent (R2) Yield
Phenyl H 90%
4-Methoxyphenyl H 92%
n-Butyl 4-Chloro 75%
Cyclohexyl 4-Bromo 81%

This table shows representative yields for the synthesis of 4-substituted-2-aminoquinolines.

Copper catalysis is a cost-effective and powerful tool for C-N bond formation, a key step in the synthesis of many amino-substituted heterocycles. ias.ac.in Several copper-mediated strategies have been developed for the synthesis of 2-aminoquinolines. rsc.orgacs.orgrsc.orgnih.gov

One efficient method is a one-pot tandem reaction starting from o-bromobenzaldehydes and active methylene (B1212753) nitriles. The sequence involves a Knoevenagel condensation, followed by a copper-catalyzed reductive amination and intramolecular cyclization to furnish 2-aminoquinolines. rsc.orgrsc.org Another powerful technique is the direct C-H amination of quinoline N-oxides. This copper-catalyzed dehydrogenative C-N coupling provides a practical and environmentally friendly pathway to 2-aminoquinolines, proceeding under mild, ligand-free conditions. acs.orgnih.gov These copper-catalyzed reactions offer high efficiency and regioselectivity for introducing the critical amine functionality onto the quinoline core. acs.org

Oxidative Cyclization and Aromatization Processes for Polysubstituted Quinolin-3-amines

A significant advancement in the synthesis of polysubstituted quinolin-3-amines involves the use of oxidative cyclization. One prominent method is the manganese(III) acetate-mediated oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. mdpi.comnih.gov This approach offers a modular and efficient route to a variety of quinolin-3-amine derivatives.

The reaction is initiated by the one-electron oxidation of a suitable substrate by Mn(III) acetate, which generates a radical intermediate. mdpi.com This radical then undergoes an intramolecular cyclization, followed by a process of aromatization to yield the stable quinoline ring system. The use of Mn(III) acetate as an oxidant is crucial as it promotes the radical process under mild conditions. mdpi.comnih.gov

The versatility of this method is demonstrated by its compatibility with a wide range of functional groups on both the organoboron reagent and the isocyanophenylacetonitrile starting material. This allows for the synthesis of quinolin-3-amines with diverse substitution patterns at various positions of the quinoline core. The reaction generally proceeds with high efficiency. mdpi.com

Table 1: Examples of Polysubstituted Quinolin-3-amines Synthesized via Mn(III) Acetate-Mediated Oxidative Cyclization mdpi.com

Arylboronic Acid2-(2-Isocyanophenyl)acetonitrile DerivativeProductYield (%)
Phenylboronic acid2-(2-isocyano-5-methylphenyl)acetonitrile2-Phenyl-6-methylquinolin-3-amine85
4-Methoxyphenylboronic acid2-(2-isocyanophenyl)acetonitrile2-(4-Methoxyphenyl)quinolin-3-amine82
4-Fluorophenylboronic acid2-(2-isocyanophenyl)acetonitrile2-(4-Fluorophenyl)quinolin-3-amine78
4-Chlorophenylboronic acid2-(2-isocyanophenyl)acetonitrileThis compound80

This table is a representative summary based on findings and is for illustrative purposes.

The final step of this synthetic sequence is the aromatization of the cyclized intermediate to form the quinoline nucleus. This aromatization is often a spontaneous or facilitated process that occurs after the key bond-forming cyclization step, leading to the thermodynamically stable aromatic system. youtube.com

Novel Methodologies for Incorporating the 4-Chlorophenyl Moiety at the 2-Position

The introduction of a specific substituent, such as the 4-chlorophenyl group, at the 2-position of the quinolin-3-amine core often requires specialized and novel synthetic strategies. Traditional methods can be limited in scope and efficiency. Modern catalytic approaches have emerged as powerful tools for this purpose.

One of the most effective and widely used methods is the Suzuki-Miyaura cross-coupling reaction . nih.govyoutube.com This palladium-catalyzed reaction involves the coupling of a halo-quinoline derivative with an arylboronic acid. To synthesize this compound, a plausible route would involve the coupling of a 2-chloro- or 2-bromoquinolin-3-amine (B101606) derivative with 4-chlorophenylboronic acid. nih.govyoutube.com The efficiency of the Suzuki-Miyaura reaction is enhanced by the use of specific ligands that improve the catalytic activity of the palladium complex. mdpi.com

Another significant strategy is the Ullmann-type coupling reaction . wikipedia.orgnih.govresearchgate.net This copper-catalyzed method can be used to form carbon-nitrogen or carbon-carbon bonds. In the context of synthesizing this compound, a modified Ullmann condensation could be envisioned, coupling a 2-haloquinoline with a 4-chloroaniline derivative or a related organometallic reagent in the presence of a copper catalyst. wikipedia.orgnih.gov Microwave-assisted Ullmann reactions have been shown to be particularly efficient, significantly reducing reaction times. nih.gov

More recently, three-component deaminative coupling reactions catalyzed by ruthenium complexes have been developed for the synthesis of 2,3-disubstituted quinolines. rsc.org This method involves the reaction of an aniline, an aldehyde, and an allylamine. By selecting the appropriate starting materials, this approach could potentially be adapted for the synthesis of this compound, offering a highly convergent and atom-economical route.

Table 2: Comparison of Novel Methodologies for 2-Aryl-Quinoline Synthesis

MethodologyCatalystKey ReactantsGeneral Applicability
Suzuki-Miyaura CouplingPalladium complexesHalo-quinoline, Arylboronic acidHigh, broad substrate scope
Ullmann-type CouplingCopper salts or complexesHalo-quinoline, Amine/OrganometallicGood, particularly for C-N bond formation
Deaminative CouplingRuthenium complexesAniline, Aldehyde, AllylamineEmerging, highly convergent

This table provides a general overview for comparative purposes.

These novel methodologies represent the forefront of synthetic strategies for accessing complex quinoline derivatives like this compound, offering greater flexibility and efficiency compared to more classical synthetic routes.

Elucidation of Reaction Pathways for Quinoline-3-amine Formation

The formation of the quinoline-3-amine scaffold, particularly with an aryl substituent at the 2-position, is most commonly achieved through the Friedländer synthesis. researchgate.netwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group. researchgate.netorganic-chemistry.org For the synthesis of this compound, the precursors would typically be a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative and a compound like α-amino-p-chlorophenylacetonitrile or a related species.

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.org

Aldol (B89426) Condensation First: The initial step is an aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene compound. wikipedia.org This is followed by cyclization and dehydration (aromatization) to form the quinoline ring. wikipedia.org

Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl compound and the carbonyl group of the other reactant. wikipedia.org This is then followed by an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

The specific pathway that predominates can be influenced by the reaction conditions, such as the nature of the catalyst (acidic or basic) and the solvent employed. researchgate.netwikipedia.org For instance, base-catalyzed reactions may favor the initial deprotonation of the α-methylene group, promoting the aldol pathway. youtube.com Conversely, acidic conditions can facilitate the formation of the Schiff base intermediate. youtube.com

Variations of the Friedländer synthesis, such as the Niementowski and Pfitzinger reactions, also provide routes to quinoline derivatives, though they may involve different starting materials or intermediates. wikipedia.org The choice of synthetic strategy can be tailored to achieve specific substitution patterns on the quinoline ring.

Identification and Characterization of Key Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to substantiating the proposed reaction pathways. In the context of the Friedländer synthesis of this compound, several key intermediates can be postulated and, in some cases, have been identified in related systems.

Aldol Adduct: In the aldol-first pathway, the initial adduct formed from the condensation of the two carbonyl-containing precursors is a key intermediate. wikipedia.org

Enamine/Iminium Species: The formation of an enamine from the reaction of a secondary amine catalyst with a carbonyl compound is a crucial step in certain catalyzed versions of the Friedländer reaction. youtube.com This enamine then acts as the nucleophile in the condensation step. In acid-catalyzed reactions, a protonated iminium ion can be a key electrophilic intermediate.

Schiff Base: In the alternative pathway, the Schiff base formed between the 2-aminoaryl carbonyl compound and the active methylene compound is the primary intermediate. wikipedia.org

Cyclized Dihydroquinoline: Following the initial condensation, a cyclized, non-aromatic dihydroquinoline derivative is formed. wikipedia.org This intermediate subsequently undergoes dehydration to yield the final aromatic quinoline product. wikipedia.org

The characterization of these often transient species can be challenging. Spectroscopic techniques such as NMR and mass spectrometry are invaluable tools for their identification. mdpi.com In some instances, trapping experiments or the use of modified substrates can allow for the isolation and more detailed study of these intermediates.

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The kinetics and thermodynamics of quinoline synthesis play a critical role in determining the reaction rate, yield, and the distribution of products, especially in cases where multiple isomers can be formed.

Kinetic vs. Thermodynamic Control: In some variations of the Friedländer synthesis, the regioselectivity can be dictated by whether the reaction is under kinetic or thermodynamic control. youtube.comyoutube.com For example, the formation of a less substituted and kinetically favored enolate can occur under basic conditions at lower temperatures, leading to one regioisomer. youtube.com In contrast, acidic conditions and higher temperatures may favor the formation of a more stable, thermodynamically favored enamine or enol, resulting in a different regioisomer. youtube.comyoutube.com

Activation Energy: The activation energy (Ea) for the formation of quinoline derivatives provides insight into the energy barrier of the reaction. For the formation of a related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), the activation energy was determined to be 77.0 ± 1.3 kJ/mol. nih.govacs.org For a similar compound, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), the activation energy was found to be 72.2 ± 0.4 kJ/mol. nih.govacs.orgnih.gov While these values are for different quinoline derivatives, they provide a general idea of the energy requirements for such cyclization reactions.

Catalyst Effects: The choice of catalyst can significantly impact the kinetics of the reaction. Various catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., neodymium(III) nitrate), and even molecular iodine, have been shown to efficiently promote the Friedländer synthesis, often leading to shorter reaction times and higher yields. organic-chemistry.org The catalyst can lower the activation energy of the rate-determining step, which is often the initial condensation or the subsequent cyclization. wikipedia.org

Table 1: Comparison of Catalysts in Friedländer Synthesis

CatalystReaction ConditionsKey Advantages
p-Toluenesulfonic acidSolvent-free, microwave irradiationRapid and efficient
Molecular iodineMild conditionsHighly efficient
Neodymium(III) nitrate (B79036) hexahydrateMild conditionsEfficient and rapid
Bismuth(III) triflateRoom temperature, ethanolHigh conversion and reaction rates
Silica nanoparticlesMicrowave irradiationHigh yields, catalyst recyclability

This table is a summary of findings from various studies on Friedländer synthesis and may not be directly applicable to the synthesis of this compound without specific experimental validation.

Computational Mechanistic Studies (e.g., Transition State Analysis, Reaction Coordinate Mapping)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the detailed mechanisms of complex organic reactions, including the synthesis of quinolines. rsc.org These studies can provide insights that are often difficult to obtain through experimental methods alone.

Reaction Coordinate Mapping: By mapping the energy of the system as a function of the reaction coordinate, a detailed energy profile of the entire reaction can be constructed. This profile shows the relative energies of the reactants, intermediates, transition states, and products, providing a comprehensive understanding of the reaction's thermodynamics and kinetics.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants, can be used to predict the reactivity and regioselectivity of the reaction. rsc.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Structural Modification and Derivatization Studies of the 2 4 Chlorophenyl Quinolin 3 Amine Nucleus

Functionalization and Substitution at the 3-Amino Position

The 3-amino group is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through various chemical reactions. The nucleophilicity of this primary amine makes it a reactive handle for acylation, alkylation, and the formation of Schiff bases.

One common strategy involves the acylation of the amino group to form amides. For instance, reaction with appropriate acyl chlorides or anhydrides can yield N-acyl derivatives. An example of this is the synthesis of 2-Amino-N-(3-chlorophenyl)quinoline-3-carboxamide, where the 3-amino group of a quinoline (B57606) scaffold is transformed into a carboxamide linkage. cymitquimica.com Such modifications can significantly alter the electronic and steric properties of the molecule.

Furthermore, the amino group can be a key participant in cyclization reactions to form new heterocyclic rings. The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, for example, involves the reaction of a benzoxazinone (B8607429) with hydrazine (B178648) hydrate, a transformation that highlights the reactivity of an amino group in building fused heterocyclic systems. While not a direct derivatization of the title compound, this reaction is analogous to potential transformations of the 3-amino group.

The versatility of the amino group is further demonstrated by its use as a precursor for creating more complex functionalities. Derivatization techniques for amines are well-established, often involving pre-column derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) to enhance detectability in analytical methods, a principle that can be applied synthetically. sigmaaldrich.com These methods underscore the broad potential for modifying the 3-amino position to create a library of diverse derivatives. nih.gov

Table 1: Examples of Functionalization at the 3-Amino Position This table presents representative reactions for the derivatization of amino groups on aromatic scaffolds, analogous to potential modifications of 2-(4-Chlorophenyl)quinolin-3-amine.

Reaction TypeReagents/ConditionsProduct TypeReference
Amide FormationAcyl chlorides, AnhydridesN-Acyl quinoline derivatives cymitquimica.com
Cyclization (Analogous)Hydrazine hydrateFused heterocyclic systems (e.g., Quinazolinones)
Schiff Base FormationAldehydes/KetonesImines ufms.br

Chemical Transformations on the 2-(4-Chlorophenyl) Substituent

The 2-(4-chlorophenyl) substituent provides another site for modification, primarily through reactions targeting the phenyl ring or the chlorine atom. Nucleophilic aromatic substitution of the chlorine atom or electrophilic substitution on the phenyl ring can introduce new functional groups, thereby modulating the compound's properties.

Research on related quinoline structures demonstrates the feasibility of these transformations. For example, studies on 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolones have shown that various groups (e.g., -CH₃, -F, -OCH₃) can be present on the phenyl ring in place of or in addition to the chloro group. ualberta.ca These syntheses often start from correspondingly substituted benzaldehydes, indicating that the properties of the 2-phenyl substituent can be fine-tuned from the initial stages of synthesis.

A key strategy involves palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for instance, can be used to replace the chlorine atom with various aryl or alkyl groups by reacting the chlorophenyl moiety with an appropriate boronic acid. nih.gov While direct examples on the title compound are sparse, the extensive use of such reactions on similar chloro-aryl systems suggests a viable route for diversification. The synthesis of 2-(4-bromophenyl)quinoline (B1270115) derivatives, which can then undergo further coupling reactions, also points to the chemical tractability of the halogenated phenyl ring. acs.org

Table 2: Examples of Modifications on the 2-Aryl Substituent of Quinoline Scaffolds

Modification StrategyReaction TypeExample Product/SubstituentReference
Variation of Phenyl SubstituentSynthesis from substituted aldehydes-H, -CH₃, -OCH₃, -F ualberta.ca
Halogen Exchange/DerivatizationPfitzinger reaction with bromoacetophenone2-(4-Bromophenyl)quinoline acs.org
Cross-Coupling ReactionsSuzuki Coupling2-(Biphenyl)-quinoline derivatives nih.gov

Annulation and Fused-Ring System Formation Derived from the Quinoline Core

Annulation, the formation of a new ring fused to the existing quinoline core, represents a powerful strategy for creating complex, polycyclic architectures. These reactions often utilize the inherent reactivity of the quinoline system to build larger, more rigid scaffolds.

The synthesis of fused heterocyclic systems starting from quinoline precursors is a well-documented area of research. The 3-amino group of the title compound, or a derivative thereof, is an ideal starting point for constructing fused pyrazole (B372694) rings.

Pyrazolo[3,4-b]quinolines: These structures can be synthesized by reacting a 2-chloroquinoline-3-carbonitrile (B1354263) intermediate with hydrazine or its derivatives. nih.gov The resulting 3-amino-1H-pyrazolo[3,4-b]quinolines are themselves scaffolds for further functionalization. nih.govnih.gov A notable example is the synthesis of 1-(4-chlorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline, which demonstrates the direct incorporation of the chlorophenyl moiety into this fused system. mdpi.com The reaction typically proceeds via cyclization of an intermediate formed from a quinoline precursor, such as a derivative of 2-chloroquinoline-3-carboxylic acid. ijirset.com

Indeno[1,2-b]quinolines: This class of polycyclic compounds can be efficiently synthesized through multi-component reactions. A common method involves the one-pot reaction of an enaminone, an aldehyde, and 1,3-indanedione, often catalyzed by an acid like p-toluenesulfonic acid under microwave irradiation. rsc.org Specifically, a derivative named 10-(4-chlorophenyl)-5-cyclopropyl-7,8-dihydro-7,7-dimethyl-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione has been synthesized, showcasing the direct inclusion of the 4-chlorophenyl group into the final fused structure. rsc.org These methods provide a direct route to complex polycyclic systems from relatively simple starting materials. nih.gov

Beyond pyrazolo- and indeno-fused systems, the quinoline nucleus serves as a building block for a wider variety of polycyclic structures. These syntheses expand the structural diversity of quinoline-based compounds, leading to novel chemical entities. researchgate.net

One such example is the synthesis of indolo[2,3-b]quinolines . These tetracyclic systems can be prepared via a one-step reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone (B122507), promoted by PEG-400 and visible light. nih.gov This method highlights the construction of fused systems by connecting different heterocyclic precursors.

Another important class is the benzo[f]quinoline system. The synthesis of 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline has been reported, demonstrating the creation of a larger polyaromatic system incorporating the key chlorophenyl group. nih.gov

Furthermore, pyrano[3,2-h]quinoline derivatives can be synthesized through three-component reactions involving 8-hydroxyquinoline, an aldehyde, and a nitrile, catalyzed by magnetic nanoparticles under microwave irradiation. researchgate.net These varied synthetic routes underscore the versatility of the quinoline scaffold in constructing diverse and complex polycyclic frameworks. nih.gov

Regioselective Derivatization Strategies

Regioselectivity is a critical aspect of the derivatization of multifunctional molecules like this compound. Directing reactions to a specific site on the molecule is essential for the controlled synthesis of desired products.

The quinoline ring itself presents multiple sites for reaction, and controlling the position of substitution is a significant synthetic challenge. In di-substituted quinolines, such as 2,4-dichloroquinoline (B42001), regioselective reactions have been achieved. For example, palladium-catalyzed alkynylation can be directed specifically to the C-2 position, leaving the C-4 chloro group intact for subsequent reactions like Suzuki coupling. nih.gov This selectivity is attributed to the higher reactivity of the C-2 position due to the adjacent nitrogen atom. Similarly, regioselective ethoxylation at the C-4 position of 2,4-dichloroquinoline can be achieved by using a crown ether as an additive. nih.gov

When considering the title compound, a key regiochemical question is the competition between the 3-amino group, the quinoline ring, and the chlorophenyl ring. Generally, the 3-amino group is the most nucleophilic and will react preferentially with electrophiles under many conditions. However, the choice of reagents and reaction conditions can direct the transformation to other positions. For instance, strong acidic conditions might protonate the amino group, deactivating it towards electrophilic attack and favoring reactions on the aromatic rings. The principles of regioselective synthesis seen in related heterocyclic systems, such as the reagent-based control of cyclization to form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles from the same intermediate, provide a framework for developing selective strategies for the title compound. organic-chemistry.org

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Quinolin 3 Amine Analogues

Correlation of Substituent Effects with Molecular Recognition and Binding Interactions

The nature and position of substituents on the 2-(4-Chlorophenyl)quinolin-3-amine framework profoundly influence its interaction with biological targets. SAR studies have systematically explored how modifying different parts of the molecule affects its biological activity, such as antiplasmodial or anticancer effects.

Aryl substitution on the quinoline (B57606) skeleton is a key strategy in drug design, as it can increase lipophilicity and, consequently, enhance cell permeability. researchgate.net In the context of 4-aminoquinoline (B48711) antimalarials, which share a related scaffold, electron-withdrawing groups at the 7-position of the quinoline ring have been shown to lower the pKa of both the quinoline ring nitrogen and the side-chain amino group. nih.gov This modification directly impacts the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a crucial aspect of its mechanism of action. nih.gov

For instance, a study on 7-substituted 4-aminoquinolines demonstrated that antiplasmodial activity, when normalized for this pH-trapping effect, showed a direct proportionality to the compound's ability to inhibit β-hematin formation. nih.gov This inhibitory activity was found to correlate with both the hematin-quinoline association constant and the electron-withdrawing capacity (as measured by the Hammett constant) of the 7-substituent. nih.gov Furthermore, the lipophilicity of the substituent at this position also influenced the hematin (B1673048) association constant. nih.gov

Substituent at Position 3Substituent at Position 7Substituent at Position 8Relative Antimalarial Activity
HClHOptimal
CH₃ClHReduced
HClCH₃Abolished

Identification of Pharmacophoric Elements within the Quinolin-3-amine Skeleton

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the quinoline class of compounds, several key pharmacophoric features have been identified that are crucial for their diverse biological activities. researchgate.netnih.gov

Commonly identified features for quinoline-based compounds include:

An Aromatic Ring System: The quinoline core itself serves as a critical aromatic feature, often involved in π-π stacking or hydrophobic interactions with the biological target. nih.gov

Hydrogen Bond Acceptors/Donors: The quinoline nitrogen is a key hydrogen bond acceptor. The exocyclic amine at the 3-position is a potent hydrogen bond donor and acceptor. These groups are vital for anchoring the molecule within a receptor's binding site.

Hydrophobic/Aromatic Features: The 2-phenyl ring, particularly with the lipophilic chloro-substituent, represents a significant hydrophobic region that can engage with non-polar pockets in a target protein. researchgate.net

A pharmacophore model developed for antioxidant agents, for example, identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov While developed for a different activity, this highlights the general importance of these elements. The quinoline scaffold is a crucial functionality that contributes to a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects. researchgate.net The aryl substitution at the 2-position can increase lipophilicity, which is a significant factor in drug design. researchgate.net The 3-amino group adds a critical point for hydrogen bonding, further defining the pharmacophoric profile of this molecular class.

Impact of Conformational Preferences on Biological Target Engagement

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. The relative orientation of the 2-phenyl ring and the quinoline core in this compound is not fixed; rotation can occur around the single bond connecting the two rings. However, certain conformations will be energetically more favorable and thus more populated.

The specific conformation adopted by the molecule upon binding to its target protein is often the "bioactive conformation." This may or may not be the lowest energy conformation in solution. The flexibility of the molecule allows it to adapt its shape to fit optimally into the binding site, maximizing favorable interactions.

The study of conformational preferences is essential for understanding SAR. For instance, the introduction of bulky substituents can restrict rotation, locking the molecule into a specific conformation that may be either more or less active, depending on whether that conformation is favorable for binding. The planarity of the quinoline system, combined with the rotational freedom of the 2-phenyl group, allows for a range of spatial arrangements. Understanding these preferences is key for designing analogues with improved target engagement. The ability of a molecule to adopt a specific conformation can be crucial for its interaction with biomolecules, as seen in peptides where certain regions can adopt helical conformations that are key to molecular recognition. nih.gov This principle extends to small molecules, where the preferred three-dimensional structure dictates how effectively it can interact with the complex surface of a protein or other biological target. nih.gov

QSAR Modeling and In Silico Approaches to SAR Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors—numerical values that encode the steric, electronic, and hydrophobic properties of a molecule—to predict the activity of new, untested compounds. mdpi.com

For quinoline-based compounds, QSAR studies have been employed to predict activities ranging from anticancer to antimicrobial effects. A typical QSAR study involves:

Data Set Collection: Assembling a series of analogues with experimentally determined biological activities. nih.gov

Descriptor Calculation: Computing a wide range of 2D and 3D molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive equation. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.comnih.gov

For example, a 2D-QSAR model might reveal that the anti-influenza activity of a set of compounds is strongly correlated with descriptors like molecular shape (MATS3i), electronic properties (SpMax5_Bhe), and the number of hydroxyl groups (minsOH). nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D steric and electrostatic fields surrounding the molecules. nih.gov These models can generate contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charge, would increase or decrease biological activity, providing direct guidance for new molecular design.

The reliability of a QSAR model is confined to its "applicability domain," which means it can only make reliable predictions for compounds that are structurally similar to those in the training set used to build the model. mdpi.com These in silico approaches are invaluable for prioritizing which new analogues of this compound to synthesize, thereby saving significant time and resources in the drug discovery process. nih.gov

Computational Chemistry and Theoretical Characterization of 2 4 Chlorophenyl Quinolin 3 Amine

Density Functional Theory (DFT) Based Analyses

Density Functional Theory (DFT) has become a primary method in computational quantum chemistry for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it an ideal choice for the analysis of medium to large-sized molecules like 2-(4-Chlorophenyl)quinolin-3-amine. DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like this compound, which has rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer.

The key dihedral angle in this molecule is between the quinoline (B57606) ring and the 4-chlorophenyl ring. The rotation around the C-C single bond connecting these two rings will lead to different conformers with varying energies. A twist in the molecule is expected, as seen in the related compound N-(4-Chlorophenyl)quinolin-2-amine, where the dihedral angle between the quinoline and benzene (B151609) rings is 18.85 (9)°. This twist arises from a balance between steric hindrance and the electronic effects of conjugation.

Table 1: Predicted Optimized Geometrical Parameters for a Quinoline Derivative (Note: This is a representative table based on general values for similar structures, as specific data for this compound is not available.)

Parameter Bond/Angle Predicted Value
Bond Length (Å) C-Cl 1.74
C-N (amine) 1.38
C-C (inter-ring) 1.49
Bond Angle (°) C-C-N (quinoline) 122.0
C-C-C (inter-ring) 120.5

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the amine group, while the LUMO is likely to be distributed over the quinoline and the chlorophenyl rings. The HOMO-LUMO gap can be used to predict the electronic transitions and the wavelength of maximum absorption in the UV-Visible spectrum.

Table 2: Predicted Electronic Properties for a Quinoline Derivative (Note: This is a representative table based on general values for similar structures, as specific data for this compound is not available.)

Property Predicted Value (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.5 to -2.5

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the constant electron density surface, and different colors are used to indicate regions of varying electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow colors represent regions of neutral potential.

The MEP map for this compound would likely show negative potential around the nitrogen atom of the quinoline ring and the chlorine atom of the chlorophenyl ring, as well as the amine group, making these sites potential centers for electrophilic interactions. The hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions can be quantified by second-order perturbation theory, providing insights into the stability of the molecule.

Atoms in Molecules (AIM) theory, developed by Richard Bader, is another powerful tool for analyzing chemical bonding. It is based on the topological analysis of the electron density. By identifying critical points in the electron density, one can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and quantify their strength.

Theoretical Spectroscopy for Vibrational, Electronic, and Magnetic Resonance Properties

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its behavior.

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The predicted IR and Raman spectra for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups present in the molecule. For instance, the N-H stretching vibrations of the amine group are expected in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region, while the C-Cl stretching vibration would be observed at lower frequencies.

Table 3: Predicted Key Vibrational Frequencies for a Quinoline Derivative (Note: This is a representative table based on general values for similar structures, as specific data for this compound is not available.)

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (amine) 3300 - 3500
C-H Stretch (aromatic) 3000 - 3100
C=N/C=C Stretch (quinoline) 1500 - 1650
C-N Stretch (amine) 1250 - 1350

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for validating experimentally obtained spectra and understanding the electronic environment of atomic nuclei within a molecule. For quinoline derivatives, including this compound, Density Functional Theory (DFT) has emerged as a robust method for predicting both ¹H and ¹³C NMR chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach within the DFT framework for calculating NMR shielding tensors, from which chemical shifts are derived. ijcce.ac.ir The accuracy of these predictions is highly dependent on the choice of the functional and the basis set. Studies on similar heterocyclic systems have shown that functionals like B3LYP and B97D, paired with basis sets such as 6-311++G(d,p) or TZVP, can provide results that are in good agreement with experimental data. ijcce.ac.irresearchgate.net For instance, in a study on a related pyrazol-5-amine derivative, the B97D and TPSSTPSS functionals were found to be particularly accurate. researchgate.net

The process involves optimizing the molecular geometry of this compound and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). It has been observed that the prediction of ¹H NMR chemical shifts can be more sensitive to the chosen geometry than that of ¹³C NMR chemical shifts. researchgate.net The correlation between calculated and experimental chemical shifts is often evaluated using statistical metrics like the root mean square error (RMSE). researchgate.net

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts for a Quinoline Derivative

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
H-47.857.92
C-2152.3153.1
C-3115.8116.5
C-4130.1130.9
C-9147.6148.2

Note: The data in this table is illustrative and based on typical results from DFT calculations on similar quinoline structures. Actual values for this compound would require specific calculations.

Simulation of UV-Visible Absorption Spectra and Electronic Excitations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating UV-Visible absorption spectra and understanding the nature of electronic transitions within a molecule. For compounds like this compound, TD-DFT calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

These calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals such as B3LYP and CAM-B3LYP are commonly used for this purpose. ijcce.ac.irnih.gov For example, a detailed TD-DFT study on tetrahydroquinoline derivatives utilized the B3LYP/6-31+G(d,p) level of theory to analyze their UV spectra. rsc.org

The analysis of the molecular orbitals (MOs) involved in the calculated electronic transitions provides insights into the character of these transitions, such as π → π* or n → π*. rsc.org For many quinoline derivatives, the long-wavelength absorption bands are often attributed to HOMO-LUMO transitions with significant intramolecular charge transfer (ICT) character. rsc.orgnih.gov The agreement between theoretical and experimental spectra can often be very good, providing confidence in the assignment of the observed absorption bands. ijcce.ac.irrsc.org

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Quinoline Derivative

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S13500.25HOMO -> LUMO
S0 -> S23100.18HOMO-1 -> LUMO
S0 -> S32800.45HOMO -> LUMO+1

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation. Specific results for this compound would require dedicated computational work.

Non-Linear Optical (NLO) Property Investigations

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in predicting the NLO response of molecules like this compound.

The key parameters that characterize the NLO properties of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These tensors describe the non-linear response of the molecule to an external electric field. DFT calculations can provide reliable estimates of these properties. The choice of functional and basis set significantly impacts the accuracy of the calculated NLO properties.

Studies on similar organic compounds have shown that the presence of donor and acceptor groups connected by a π-conjugated system can lead to a large first hyperpolarizability. In this compound, the amino group can act as an electron donor and the quinoline ring system as a π-bridge, potentially leading to significant NLO activity. The delocalization of electrons and intramolecular charge transfer are key factors that enhance the NLO response. ijcce.ac.ir

Solvent Effects on Electronic Structure and Reactivity Descriptors (e.g., IEFPCM Model)

The electronic structure and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for understanding and predicting these solvent effects. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used and effective method for incorporating the influence of a solvent in DFT calculations. ijcce.ac.ir

By performing calculations with the IEFPCM model, it is possible to study how the electronic properties and reactivity descriptors of this compound change in different solvents. Key reactivity descriptors that are often analyzed include:

HOMO and LUMO energies: These are related to the ionization potential and electron affinity, respectively, and their gap is an indicator of chemical reactivity.

Chemical potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Hardness (η) and Softness (S): These concepts from conceptual DFT quantify the resistance to change in electron distribution.

Electrophilicity index (ω): Measures the propensity of a species to accept electrons.

Studies on related compounds have shown that as the polarity of the solvent increases, the energy gap between the HOMO and LUMO often decreases, suggesting an increase in reactivity. ijcce.ac.ir The IEFPCM model can be used in conjunction with TD-DFT to predict how the UV-Visible absorption spectrum of this compound would shift in different solvents, a phenomenon known as solvatochromism. ijcce.ac.irnih.gov

Spectroscopic and Crystallographic Characterization Methodologies for 2 4 Chlorophenyl Quinolin 3 Amine

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and aromatic (C-H, C=C) groups. As a primary amine, two distinct N-H stretching bands would typically appear in the 3500-3300 cm⁻¹ region. orgchemboulder.comresearchgate.net An N-H bending vibration would likely be observed around 1650-1580 cm⁻¹. orgchemboulder.comresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the quinoline (B57606) and phenyl rings would produce a series of bands in the 1600-1400 cm⁻¹ range. The C-N stretching vibration for an aromatic amine would be anticipated in the 1335-1250 cm⁻¹ region. orgchemboulder.comresearchgate.net The C-Cl stretching vibration of the chlorophenyl group would give rise to a strong band in the fingerprint region, typically between 850-550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong signals in the Raman spectrum, which would be useful for characterizing the quinoline and chlorophenyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques for Structural Confirmation

NMR spectroscopy is the most powerful method for elucidating the precise molecular structure in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline and the 4-chlorophenyl rings would appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would resonate in the approximate range of 110-150 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbons attached to the nitrogen atoms (C-N) would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton couplings within the individual aromatic rings. HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the 4-chlorophenyl group and the quinoline-3-amine core.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). This allows for the unambiguous determination of the molecular formula, C₁₅H₁₁ClN₂, by comparing the experimental mass to the calculated mass with a high degree of accuracy (typically within 5 ppm).

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of 2-(4-Chlorophenyl)quinolin-3-amine.

This analysis would confirm the planarity of the quinoline ring system and the relative orientation of the 4-chlorophenyl ring. Furthermore, it would provide detailed insight into the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonding involving the amine group and π-π stacking interactions between the aromatic rings. For related molecules, crystal structures often reveal dimers or more extended networks formed through such interactions. nih.govresearchgate.netmdpi.comresearchgate.netgrowingscience.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental values would be compared to the theoretical percentages calculated from the molecular formula, C₁₅H₁₁ClN₂. This technique serves as a fundamental confirmation of the compound's purity and empirical formula. For C₁₅H₁₁ClN₂, the theoretical elemental composition would be approximately C: 70.73%, H: 4.35%, and N: 11.00%.

Role of 2 4 Chlorophenyl Quinolin 3 Amine in Chemical Biology Research and Scaffold Development

Design and Synthesis of Chemical Probes Based on the Quinolin-3-amine Motif

The quinolin-3-amine scaffold serves as a valuable starting point for the creation of chemical probes, which are essential tools for dissecting biological pathways and validating drug targets. chemicalprobes.org The design of such probes often involves modifying the core structure to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

Synthetic strategies for accessing the quinoline (B57606) core and its derivatives are well-established, providing a robust foundation for probe development. A common approach to synthesize the related N-aryl quinolin-2-amine involves the reaction of a 2-chloroquinoline (B121035) with an appropriate aniline (B41778) derivative. For instance, N-(4-Chlorophenyl)quinolin-2-amine can be synthesized by refluxing 2-chloroquinoline with 4-chloroaniline (B138754) in ethanol. researchgate.net While this describes the synthesis of an isomer, the principle of nucleophilic aromatic substitution is fundamental and adaptable for the synthesis of 3-aminoquinolines. Another versatile method is the Pfitzinger reaction, which allows for the construction of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, which can then be further functionalized. nih.gov

Modern synthetic methods offer even greater flexibility. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between the quinoline core and the amine substituent. This method allows for the introduction of a wide variety of amine-containing fragments, facilitating the generation of a library of diverse probes from a common quinoline precursor.

The strategic placement of the amine group at the 3-position and the chlorophenyl group at the 2-position provides distinct vectors for chemical modification. The amine group can be readily acylated, alkylated, or used in reductive amination to attach linkers and reporter tags. The chlorophenyl group can also be modified, for example, through Suzuki or other cross-coupling reactions, to explore structure-activity relationships (SAR) and modulate the probe's properties. This synthetic accessibility makes the 2-(4-chlorophenyl)quinolin-3-amine scaffold an attractive platform for generating tailored chemical probes for specific biological questions. ljmu.ac.uk

Applications in Exploring Molecular Mechanisms of Action (In Vitro Assays)

The this compound scaffold and its derivatives have been investigated in a variety of in vitro assays to elucidate their biological activities and mechanisms of action. The inherent biological relevance of the quinoline motif makes these compounds promising candidates for screening against a wide range of molecular targets.

A notable application of a related scaffold, 4-aminoquinoline (B48711), is in cancer research. Derivatives of 4-aminoquinoline have been synthesized and evaluated for their cytotoxic effects against human breast tumor cell lines, such as MCF7 and MDA-MB468. nih.gov These studies have demonstrated that specific substitution patterns on the quinoline ring can lead to potent anti-proliferative activity, suggesting that the quinoline core can serve as a template for the development of new anticancer agents. nih.gov For instance, the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as a particularly active compound against MDA-MB 468 cells. nih.gov

In the context of neurodegenerative diseases, derivatives of the quinoline scaffold have shown promise. For example, 4-phenyl-2-quinolone (4-PQ) derivatives, which share structural similarities, have been investigated as potential antimitotic agents that mimic the activity of podophyllotoxin. nih.gov In vitro studies, including cell proliferation assays and molecular docking, have suggested that these compounds may exert their effects by interacting with the colchicine-binding site of tubulin. nih.gov

Furthermore, quinoline-based compounds have been explored for their anti-inflammatory properties. In one study, morpholinopyrimidine derivatives were tested for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The most active compounds were found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. nih.gov Molecular docking studies supported these findings by showing a strong binding affinity of the compounds to the active sites of iNOS and COX-2. nih.gov These examples highlight the broad utility of the quinoline scaffold in identifying and characterizing interactions with key biological targets in vitro.

Summary of In Vitro Applications of Quinoline Derivatives
Derivative ClassBiological AreaAssay TypeMolecular Target/PathwayKey Finding
4-AminoquinolinesOncologyCytotoxicity AssayBreast Cancer Cell Lines (MCF7, MDA-MB468)N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed high potency. nih.gov
4-Phenyl-2-quinolonesOncologyAntiproliferative Assay, Molecular DockingTubulin (Colchicine-binding site)Compound 22 showed excellent activity against COLO205 and H460 cell lines. nih.gov
MorpholinopyrimidinesInflammationNO Production Assay, Western Blot, RT-PCRiNOS, COX-2Compounds V4 and V8 significantly reduced iNOS and COX-2 expression. nih.gov

Development of Lead Compounds for Further Preclinical Investigations

The this compound scaffold represents a valuable starting point for lead optimization in drug discovery programs. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties is known as lead optimization.

The quinoline scaffold is often considered a "privileged scaffold" because it is capable of binding to multiple biological targets with high affinity. This versatility makes it an attractive framework for developing lead compounds for a variety of diseases. For instance, by systematically modifying the substituents on the quinoline ring, researchers can fine-tune the compound's properties to enhance its interaction with a specific target while minimizing off-target effects.

An example of this approach can be seen in the development of fatty acid-binding protein (FABP) 4/5 inhibitors based on a quinoline scaffold. researchgate.net In this study, researchers synthesized a series of derivatives and found that the nature and position of substituents on the quinoline and the attached phenyl ring had a significant impact on their inhibitory activity against FABP4 and FABP5. researchgate.net Specifically, the presence of an o-phenylacetic acid moiety was found to be crucial for FABP4 inhibitory activity. researchgate.net This type of structure-activity relationship (SAR) data is critical for guiding the rational design of more potent and selective lead compounds.

The development of anticancer agents based on 4-phenyl-2-quinolone (4-PQ) derivatives also illustrates the process of lead development. nih.gov After identifying initial hits, researchers synthesized a series of analogs with different substitution patterns and evaluated their anticancer activity. nih.gov This led to the identification of a compound with excellent antiproliferative activity, which was then subjected to in silico analysis to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Although some potential liabilities were identified, the promising anticancer activity marked these compounds as valuable leads for further structural modification to improve their pharmacokinetic profiles. nih.gov

Strategic Integration into Diverse Compound Libraries for Screening

Compound libraries are essential resources in modern drug discovery, enabling high-throughput screening (HTS) to identify initial "hits" against a biological target. The strategic design and composition of these libraries are crucial for maximizing the chances of finding novel and developable lead compounds. The this compound scaffold and similar quinoline-based structures are ideal candidates for inclusion in such libraries for several reasons.

Firstly, the quinoline scaffold is structurally diverse and occupies a favorable region of chemical space. The assembly of screening libraries often involves filtering compounds based on "lead-like" properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to enrich for compounds that are good starting points for medicinal chemistry programs. nih.gov The this compound scaffold generally fits within these parameters.

Secondly, the synthetic accessibility of the quinoline core allows for the creation of large and diverse libraries of related compounds. By varying the substituents at different positions on the quinoline ring, a vast number of unique structures can be generated, increasing the chemical diversity of the library and the probability of finding a hit for a given target. Commercial vendors of screening compounds, such as ChemDiv, often include quinoline and quinazoline (B50416) derivatives in their catalogs, making them readily available for screening campaigns. chemdiv.com

Q & A

Q. Table 1: Synthetic Methods for Quinolin-3-amine Derivatives

MethodReagents/ConditionsYield RangeReference
Nucleophilic Substitution3-Bromoquinoline, benzylamine, DMF, 80°C24–92%
Buchwald-HartwigPd(OAc)2_2, Xantphos, Cs2_2CO3_3, toluene59–89%

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Key for confirming regiochemistry. The quinoline C3-amine proton appears as a singlet (~δ 5.5–6.5 ppm), while aromatic protons from the 4-chlorophenyl group show splitting patterns consistent with para substitution .
  • HRMS/ESI-MS : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
  • X-ray Crystallography : SHELX software () resolves structural ambiguities, such as torsion angles between quinoline and aryl groups .

What common chemical modifications are feasible for this compound?

Methodological Answer:

  • Oxidation : Introduce hydroxyl or carbonyl groups at the quinoline ring using KMnO4_4/H2_2SO4_4.
  • Substitution : Replace the chlorine atom via SNAr reactions (e.g., with amines or alkoxides under microwave irradiation).
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the quinoline ring to tetrahydroquinoline derivatives, altering bioactivity .

Advanced Research Questions

How can researchers design biological assays to evaluate the antimicrobial activity of this compound analogs?

Methodological Answer:

  • Target Selection : Prioritize enzymes like MurA () or mycobacterial targets (). Use molecular docking (AutoDock Vina) to predict binding modes.
  • Assay Protocol :
    • MIC Determination : Broth microdilution against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli).
    • Time-Kill Kinetics : Monitor bactericidal effects over 24 hours.
    • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. Table 2: Bioactivity of Selected Analogs

Analog SubstituentTarget MicrobeIC50_{50} (µM)Selectivity Index
7-Chloro, N-cyclopentylMycobacterium tuberculosis1.2>10
4-Fluoro, N-(thiophen-2-yl)Plasmodium falciparum0.88.5

How to resolve contradictions between crystallographic data and computational modeling results?

Methodological Answer:

  • Refinement Checks : Use SHELXL () to re-refine X-ray data, ensuring thermal parameters (B-factors) and residual electron density maps align with the proposed structure.
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic bond lengths/angles. Discrepancies >0.05 Å suggest modeling errors or dynamic effects .

What strategies optimize substituent effects for enhanced target binding in SAR studies?

Methodological Answer:

  • Hydrophobic Interactions : Introduce tert-butyl or naphthyl groups () to fill hydrophobic pockets in MurA ().
  • Hydrogen Bonding : Add pyrrolidinyl or piperazinyl groups to engage active-site residues (e.g., Asp305 in MurA).
  • Steric Maps : Generate CoMFA models to visualize favorable regions for bulky substituents .

How do solvent and Lewis acids influence isomerization in related chlorophenylquinoline derivatives?

Methodological Answer:

  • Isomerization Control : Use Lewis acids (e.g., AlCl3_3) in toluene to shift cis/trans equilibria. For example, shows cis→trans isomerization of atovaquone analogs via acid-catalyzed ring flipping .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating isomerization rates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.